2-Hydroxy-4-(trifluoromethoxy)benzaldehyde

Description

BenchChem offers high-quality 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-2-1-5(4-12)7(13)3-6/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFYWNFXELSYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071156-25-6 | |

| Record name | 2-hydroxy-4-(trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxy-4-(trifluoromethoxy)benzaldehyde chemical structure and properties

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in synthetic chemistry. While experimental data for this specific molecule is limited in public literature, this document synthesizes available information with predictive analysis and comparative data from structurally similar compounds to offer a scientifically grounded perspective. The guide covers the chemical structure, predicted physicochemical and spectroscopic properties, plausible synthetic pathways, expected reactivity, and potential applications, particularly in the fields of medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging fluorinated building blocks for the design of novel molecules.

Introduction: The Significance of Fluorinated Benzaldehydes

The strategic incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. When this group is part of a reactive scaffold like salicylaldehyde (2-hydroxybenzaldehyde), the resulting molecule becomes a versatile building block for constructing complex molecular architectures.

2-Hydroxy-4-(trifluoromethoxy)benzaldehyde combines the key functionalities of a reactive aldehyde, a phenolic hydroxyl group, and a lipophilic, electron-withdrawing trifluoromethoxy group. This unique combination suggests its potential as a precursor for a wide range of derivatives, including Schiff bases, chalcones, and heterocyclic compounds with potential biological activities. This guide aims to provide a detailed technical overview of this compound, addressing its structure, properties, and synthetic utility.

Chemical Structure and Identifiers

The foundational step in understanding the utility of any chemical compound is a precise characterization of its structure and a compilation of its key identifiers.

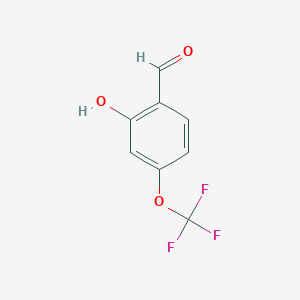

Molecular Structure

2-Hydroxy-4-(trifluoromethoxy)benzaldehyde consists of a benzene ring substituted with a hydroxyl group at position 2, a formyl (aldehyde) group at position 1, and a trifluoromethoxy group at position 4. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is an important structural feature that influences its reactivity and physical properties.

Caption: Chemical structure of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde.

Key Identifiers

For unambiguous identification and sourcing, the following identifiers are crucial.

| Identifier | Value | Source |

| IUPAC Name | 2-hydroxy-4-(trifluoromethoxy)benzaldehyde | N/A |

| CAS Number | 1071156-25-6 | [1][2] |

| Molecular Formula | C₈H₅F₃O₃ | [1][2] |

| Molecular Weight | 206.12 g/mol | [1][2] |

| InChI | InChI=1S/C8H5F3O3/c9-8(10,11)14-6-2-1-5(4-12)7(13)3-6/h1-4,13H | [2] |

| InChIKey | DFFYWNFXELSYRE-UHFFFAOYSA-N | [2] |

| SMILES | O=Cc1c(O)ccc(OC(F)(F)F)c1 | [1] |

Physicochemical Properties: A Comparative Analysis

As of early 2026, detailed experimental data on the physicochemical properties of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde are not widely available in peer-reviewed literature. However, we can infer its likely properties through a comparative analysis with its close structural analogs: 2-Hydroxy-4-(trifluoromethyl)benzaldehyde and 2-Hydroxy-4-methoxybenzaldehyde.

| Property | 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde (Predicted/Inferred) | 2-Hydroxy-4-(trifluoromethyl)benzaldehyde (Experimental) | 2-Hydroxy-4-methoxybenzaldehyde (Experimental) |

| Physical Form | Liquid or Solid or Semi-solid | Solid | Crystalline solid |

| Melting Point | Likely a low-melting solid or oil at room temperature | 65.6 °C[3] | 41-43 °C |

| Boiling Point | Higher than the trifluoromethyl analog due to the extra oxygen atom | ~208 °C[3] | 235-237 °C |

| Solubility | Insoluble in water[4]; Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Low water solubility[3] | Slightly soluble in water; soluble in ethanol, ether |

| XlogP (Predicted) | 2.8[5] | 2.5[6] | 1.8 |

The trifluoromethoxy group is known to be more lipophilic than the trifluoromethyl group, which is reflected in the higher predicted XlogP value. This suggests that the title compound will have good solubility in nonpolar organic solvents. The physical state is reported by suppliers as variable, which may depend on the purity of the substance.[2]

Spectroscopic Characterization: A Predictive Approach

Spectroscopic analysis is essential for structure confirmation. While experimental spectra for 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde are not publicly available, its expected spectral characteristics can be predicted based on fundamental principles and comparison with related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, hydroxyl, and aromatic protons.

-

Aldehyde Proton (-CHO): A singlet, highly deshielded by the carbonyl group, is expected in the range of δ 9.8-10.2 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, due to intramolecular hydrogen bonding with the aldehyde, is anticipated in the range of δ 11.0-12.0 ppm. Its chemical shift can be solvent-dependent.

-

Aromatic Protons: The three aromatic protons will form a complex splitting pattern. The proton at C5 (ortho to the -OCF₃ group) is expected to be a doublet, the proton at C3 (ortho to the -OH and -CHO groups) a doublet, and the proton at C6 a doublet of doublets. Their chemical shifts would likely fall in the range of δ 6.8-7.8 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl, aromatic, and trifluoromethoxy carbons.

-

Aldehyde Carbonyl (C=O): A highly deshielded signal around δ 190-195 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbons attached to the oxygen atoms (C2 and C4) will be the most deshielded within this region.

-

Trifluoromethoxy Carbon (-OCF₃): A quartet around δ 120-125 ppm due to coupling with the three fluorine atoms.

IR Spectroscopy

The infrared spectrum should display characteristic absorption bands for the key functional groups.

-

O-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ due to the phenolic hydroxyl group, likely broadened by hydrogen bonding.

-

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretches typically appear around 3000-3100 cm⁻¹, while the aldehydic C-H stretch will show two weaker bands around 2720 and 2820 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the range of 1650-1680 cm⁻¹, with the frequency lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding.

-

C-O-C and C-F Stretches: Strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O and C-F vibrations of the trifluoromethoxy group.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 206 is expected. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO) to give a fragment at m/z 177, and potentially the loss of the trifluoromethoxy group. Predicted m/z values for various adducts under different ionization conditions are available.[5]

Synthesis and Reactivity

Plausible Synthetic Routes

While a specific, optimized protocol for the synthesis of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde is not readily found in the literature, its synthesis can be envisioned through established synthetic methodologies. A logical approach would involve the formylation of 3-(trifluoromethoxy)phenol.

Caption: A plausible synthetic route via formylation of the corresponding phenol.

Conceptual Protocol (Reimer-Tiemann Reaction):

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[7]

-

Preparation: Dissolve 3-(trifluoromethoxy)phenol in an aqueous solution of a strong base, such as sodium hydroxide, to form the corresponding phenoxide.

-

Reaction: Heat the solution and add chloroform (CHCl₃) dropwise. The reaction proceeds via the generation of dichlorocarbene (:CCl₂) in situ, which acts as the electrophile.

-

Hydrolysis: After the initial reaction, the intermediate is hydrolyzed, typically by heating, to yield the aldehyde.

-

Workup and Purification: Acidify the reaction mixture to neutralize the excess base and protonate the phenoxide. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The crude product would then be purified, typically by column chromatography, to isolate the desired 2-hydroxy-4-(trifluoromethoxy)benzaldehyde isomer from other potential isomers.

Expected Chemical Reactivity

The reactivity of this molecule is governed by its three key functional groups:

-

Aldehyde Group: This is the primary site for nucleophilic addition and condensation reactions. It will readily react with amines to form Schiff bases (imines), with stabilized carbanions (e.g., in Wittig or aldol-type reactions), and can be oxidized to a carboxylic acid or reduced to an alcohol.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base. It can undergo O-alkylation or O-acylation, although its reactivity might be tempered by the electron-withdrawing nature of the other substituents on the ring. This group also serves as a directing group in electrophilic aromatic substitution.

-

Aromatic Ring: The aromatic ring is activated by the hydroxyl group but deactivated by the aldehyde and trifluoromethoxy groups. Electrophilic aromatic substitution reactions would likely be directed to the positions ortho and para to the powerful activating hydroxyl group (C3 and C5).

Potential Applications in Research and Drug Discovery

While specific applications of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde are not yet widely documented, its structure suggests significant potential as a building block in several areas:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. The salicylaldehyde motif is present in many biologically active compounds, and the trifluoromethoxy group can enhance drug-like properties. It could be used to synthesize inhibitors of enzymes where a hydrogen-bonding phenol and a lipophilic group are beneficial for binding.

-

Schiff Base and Ligand Synthesis: The aldehyde can be readily condensed with various amines to form Schiff bases, which are important ligands in coordination chemistry and catalysis. These ligands can be used to create novel metal complexes with interesting electronic and catalytic properties.

-

Fluorescent Probes and Materials Science: The fluorinated salicylaldehyde core could serve as a platform for the development of fluorescent chemosensors, where binding to a specific analyte (like a metal ion) would modulate the fluorescence properties of the molecule.

Safety and Handling

Based on supplier safety data, 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde is classified as a hazardous substance.[2]

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

2-Hydroxy-4-(trifluoromethoxy)benzaldehyde is a promising, yet underexplored, chemical building block. Its combination of a reactive aldehyde, a phenolic hydroxyl group, and a trifluoromethoxy substituent makes it a highly attractive scaffold for the synthesis of novel compounds in medicinal chemistry and materials science. While a lack of extensive public data necessitates a predictive and comparative approach to understanding its properties, the foundational principles of organic chemistry provide a strong basis for its effective utilization in research and development. As the demand for sophisticated fluorinated intermediates grows, it is anticipated that the synthesis and application of this versatile molecule will become more widespread.

References

[3] U.S. Environmental Protection Agency. (2025, October 15). 2-Hydroxy-4-(trifluoromethyl)benzaldehyde Properties. CompTox Chemicals Dashboard. Retrieved February 27, 2026, from [Link]

[5] PubChem. (n.d.). 2-hydroxy-4-(trifluoromethoxy)benzaldehyde. Retrieved February 27, 2026, from [Link]

[6] PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzaldehyde. Retrieved February 27, 2026, from [Link]

[8] SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved February 27, 2026, from [Link]

Sources

- 1. 1071156-25-6|2-Hydroxy-4-(trifluoromethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 2. 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde [sigmaaldrich.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. PubChemLite - 2-hydroxy-4-(trifluoromethoxy)benzaldehyde (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 6. 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 22493901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectrabase.com [spectrabase.com]

Significance of trifluoromethoxy group in benzaldehyde derivatives

Title: The Orthogonal "Super-Halogen": Significance of the Trifluoromethoxy Group in Benzaldehyde Derivatives

Part 1: Executive Summary

In the landscape of modern medicinal chemistry, the trifluoromethoxy group (-OCF₃) has ascended from a niche curiosity to a pivotal pharmacophore. Often termed a "super-halogen" or "pseudo-halogen," it offers a unique constellation of properties: high electronegativity, significant lipophilicity, and a distinct conformational preference that sets it apart from its non-fluorinated analog, the methoxy group (-OCH₃).

This guide dissects the trifluoromethoxy benzaldehyde scaffold—a versatile linchpin in the synthesis of bioactive molecules.[1] Unlike standard benzaldehydes, these derivatives serve as dual-purpose building blocks: they provide the reactive handle of an aldehyde for divergent synthesis (e.g., reductive aminations, condensations) while pre-installing the metabolically stable, lipophilic -OCF₃ moiety that is increasingly critical for blood-brain barrier (BBB) penetration and metabolic resistance.

Part 2: Physicochemical Core & Mechanistic Insights

To deploy trifluoromethoxy benzaldehydes effectively, one must understand the electronic and steric forces at play.

Electronic and Lipophilic Parameters

The -OCF₃ group acts as a powerful electron-withdrawing group (EWG) via induction (-I), yet it retains a weak electron-donating capability via resonance (+R). However, unlike the methoxy group (-OCH₃) where resonance dominates, the strong electronegativity of the three fluorine atoms in -OCF₃ suppresses the oxygen lone pair donation, making the group overall deactivating.

Table 1: Comparative Physicochemical Parameters

| Substituent | Hammett | Hammett | Hansch | Dipole Moment (D) |

| -H | 0.00 | 0.00 | 0.00 | 0.00 |

| -OCH₃ | -0.27 (Activating) | +0.12 | -0.02 | 1.28 |

| -CF₃ | +0.54 (Deactivating) | +0.43 | +0.88 | 2.50 |

| -OCF₃ | +0.35 (Deactivating) | +0.38 | +1.04 | 2.36 |

| -Cl | +0.23 | +0.37 | +0.71 | 1.60 |

Data compiled from Hansch et al. and standard physical organic chemistry literature.

Key Insight: The -OCF₃ group is more lipophilic than the -CF₃ group (

The "Orthogonal" Conformation

Unlike the methoxy group, which prefers to lie planar to the benzene ring (dihedral angle

Causality:

-

Anomeric Effect: Hyperconjugation between the oxygen lone pair and the antibonding

orbital of the C-F bond. -

Steric Repulsion: The bulky

group avoids the ortho-hydrogens.

This orthogonality shields the oxygen from metabolic attack (e.g., O-dealkylation by CYP450 enzymes), granting -OCF₃ derivatives superior metabolic stability compared to methoxy analogs.

Figure 1: Conformational and functional divergence between Methoxy and Trifluoromethoxy groups.

Part 3: Synthetic Accessibility & Protocols

Synthesizing trifluoromethoxy benzaldehydes is non-trivial due to the instability of the trifluoromethoxide anion (

Strategy A: Metal-Halogen Exchange (Research Scale)

The most reliable method for generating 4-(trifluoromethoxy)benzaldehyde in a research setting is the lithiation of 1-bromo-4-(trifluoromethoxy)benzene followed by formylation.

Strategy B: Radical Trifluoromethoxylation (Modern Approach)

Recent advances utilize photoredox catalysis to install the -OCF₃ group directly onto activated arenes, though this is often less selective for benzaldehydes specifically compared to Strategy A.

Detailed Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)benzaldehyde

Objective: Synthesis of 4-(trifluoromethoxy)benzaldehyde from 1-bromo-4-(trifluoromethoxy)benzene via Lithiation-Formylation.

Reagents:

-

1-Bromo-4-(trifluoromethoxy)benzene (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Anhydrous DMF (1.5 eq)

-

Anhydrous THF (Solvent)

-

Ammonium Chloride (sat.[2] aq.)

Protocol:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (

or Ar).[3] -

Solvation: Add 1-bromo-4-(trifluoromethoxy)benzene (5.0 g, 20.7 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Why: Low temperature prevents lithium-halogen exchange scrambling and benzyne formation.

-

-

Lithiation: Dropwise add n-BuLi (9.1 mL, 22.8 mmol) over 15 minutes. Stir at -78 °C for 45 minutes. The solution typically turns a pale yellow.

-

Formylation: Add anhydrous DMF (2.4 mL, 31.0 mmol) dropwise.

-

Critical Step: Ensure DMF is dry; water quenches the aryllithium intermediate immediately.

-

-

Warming: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature (RT) over 1 hour.

-

Quench: Pour the reaction mixture into saturated

solution (50 mL) and stir vigorously for 10 minutes. -

Workup: Extract with Diethyl Ether (

mL). Wash combined organics with water ( -

Purification: The crude oil is typically pure enough (>95%) for subsequent steps. If necessary, purify via Kugelrohr distillation (bp ~85 °C at 10 mmHg).

Yield: Expect 85-92%.

Validation:

Part 4: Applications in Drug Discovery

The -OCF₃ group is a validated bioisostere for chloride (-Cl) and trifluoromethyl (-CF₃) groups. It is particularly effective in modulating the lipophilicity-metabolism trade-off .

Case Study: Riluzole and Bioactive Scaffolds

While Riluzole (ALS treatment) is a benzothiazole, its synthesis and activity rely heavily on the 4-trifluoromethoxy aniline core, which can be derived from the corresponding benzaldehyde via reductive amination or oxime reduction.

Key Drug Examples containing -OCF₃:

-

Riluzole: Neuroprotective (ALS). -OCF₃ improves BBB permeability.

-

Thifluzamide: Fungicide. -OCF₃ provides metabolic stability in soil/plant systems.

-

Novaluron: Insecticide.

Reactivity Profile of the Benzaldehyde Core

The -OCF₃ group at the para position activates the carbonyl carbon towards nucleophilic attack more than a simple phenyl ring, but less than a nitro group.

-

Schiff Base Formation: Rapid reaction with amines; equilibrium favors the imine due to the electron-withdrawing nature of -OCF₃ destabilizing the carbonyl.

-

Knoevenagel Condensation: Excellent substrate for reaction with malonates; yields are typically high due to the activated aldehyde.

Figure 2: Synthetic utility of the trifluoromethoxy benzaldehyde scaffold.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Leroux, F. R., Manteau, B., Jaenicke, J. P., & Colobert, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

-

Manteau, B., Pazenok, S., Vors, J. P., & Leroux, F. R. (2010). New trends in the chemistry of

-fluorinated ethers and thioethers. Journal of Fluorine Chemistry, 131(2), 140-158. Link -

BenchChem Technical Support. (2025). Synthesis and Properties of Fluorinated Benzaldehydes. Link

-

Sigma-Aldrich. (2024). Product Specification: 4-(Trifluoromethoxy)benzaldehyde. Link

Sources

The Fluorine Switch: Comparative Analysis of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde vs. 4-Methoxy Salicylaldehyde

Executive Summary: The Bioisosteric Imperative

In modern drug discovery, the substitution of a methoxy group (

This guide compares two specific salicylaldehyde derivatives:

-

4-Methoxy salicylaldehyde (Traditional electron-rich scaffold).[1]

-

2-Hydroxy-4-(trifluoromethoxy)benzaldehyde (Fluorinated, electron-deficient scaffold).

While both molecules share the core salicylaldehyde architecture (essential for Schiff base formation and metal chelation), the electronic divergence at the para-position drives massive differences in lipophilicity, metabolic stability, and aldehyde reactivity. This guide details these differences to aid in rational scaffold selection.

Physicochemical & Electronic Profiling

The core difference lies in the electronic modulation of the benzene ring. The

Comparative Data Matrix

| Feature | 4-Methoxy Salicylaldehyde | 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde |

| Formula | ||

| Molar Mass | 152.15 g/mol | ~206.12 g/mol |

| Hammett | -0.27 (Strong Donor) | +0.35 (Strong Withdrawing) |

| Hansch | -0.02 (Neutral/Hydrophilic) | +1.04 (Highly Lipophilic) |

| Electronic Effect | Resonance Donation ( | Inductive Withdrawal ( |

| Phenol Acidity ( | ~10-11 (Less Acidic) | ~7-8 (More Acidic) |

| Metabolic Fate | O-Demethylation (CYP450 labile) | Metabolically Inert (Blocked position) |

The Electronic Mechanism

-

4-Methoxy: The oxygen lone pair donates electron density into the ring via resonance. This increases the electron density at the carbonyl carbon (making it less electrophilic) and destabilizes the phenoxide anion (raising

). -

4-Trifluoromethoxy: The three fluorine atoms exert a massive inductive pull (

). Although the oxygen atom still has lone pairs, the electron-withdrawing nature of the

Visualization: Electronic & Steric Divergence

The following diagram illustrates the mechanistic differences that dictate reactivity and binding.

Figure 1: Mechanistic divergence between the two substituents. Note the opposing electronic effects (Donor vs. Withdrawal).[3][4]

Medicinal Chemistry Implications (ADME)

The Lipophilicity Jump

Replacing

-

Impact: This dramatically improves membrane permeability and Blood-Brain Barrier (BBB) crossing. If your lead compound (based on the methoxy scaffold) is too polar to enter the CNS, the

analog is the standard solution.

Metabolic Stability (The "Soft Spot" Fix)

-

Methoxy Vulnerability: The

bond is a primary target for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to O-demethylation and rapid clearance. -

Trifluoromethoxy Shield: The

bond is one of the strongest in organic chemistry (~116 kcal/mol). The

Synthetic Reactivity & Protocols

Aldehyde Reactivity (Schiff Base Formation)

Both molecules are frequently used to synthesize Schiff bases (imines). However, their reaction kinetics differ.

-

4-Methoxy: The electron-donating effect stabilizes the carbonyl, making it less susceptible to nucleophilic attack by amines. These reactions often require acid catalysis or heat.

-

4-Trifluoromethoxy: The electron-withdrawing effect activates the carbonyl carbon, making it highly electrophilic. Reaction with amines is faster, but the resulting imine may be more susceptible to hydrolysis (unstable in aqueous acid).

Experimental Protocol: Comparative Schiff Base Synthesis

This protocol is designed to validate the reactivity difference between the two scaffolds.

Objective: Synthesize a Schiff base ligand using p-phenylenediamine.

Reagents:

-

p-Phenylenediamine (0.5 eq)

-

Ethanol (Anhydrous)

-

Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

-

Preparation: Dissolve 2.0 mmol of the chosen aldehyde in 10 mL of hot absolute ethanol.

-

Note: The

variant may dissolve faster due to higher lipophilicity.[7]

-

-

Addition: Add 1.0 mmol of p-phenylenediamine dissolved in 5 mL ethanol dropwise.

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Reflux:

-

Isolation: Cool to room temperature. The Schiff base will precipitate.

-

Observation: The

product will likely be more soluble in ethanol; if no precipitate forms, reduce volume by 50% via rotary evaporation and cool to 0°C.

-

-

Purification: Recrystallize from Ethanol/DCM.

Decision Matrix: Scaffold Selection

Use the following logic flow to determine which scaffold is appropriate for your specific application.

Figure 2: Strategic decision tree for medicinal chemistry optimization.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

-

Hansch, C., & Leo, A. (1979).[9] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett

and Hansch -

Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[10][11][12] ChemMedChem.

-

PubChem Database. (2025).[13] 2-Hydroxy-4-(trifluoromethyl)benzaldehyde and derivatives.[13] National Library of Medicine. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

- 1. Benzaldehyde, 2-hydroxy-4-methoxy- (CAS 673-22-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.viu.ca [web.viu.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. homepages.bluffton.edu [homepages.bluffton.edu]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 22493901 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Condensing 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde with Amines

Abstract & Introduction

This application note details the optimized protocols for the condensation of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde (CAS: 196204-92-1) with primary amines to yield fluorinated Schiff bases (imines).

The incorporation of the trifluoromethoxy (–OCF₃) group is of high value in medicinal chemistry due to its unique "super-halogen" properties: it enhances lipophilicity (Hansch

Unlike standard salicylaldehyde condensations, the presence of the 4-OCF₃ group alters the electronic landscape of the aldehyde, necessitating specific adjustments to solvent choice and acid catalysis to maximize yield and purity.

Chemical Context & Mechanistic Insight

Electronic Effects

Success in this synthesis relies on understanding the push-pull dynamics of the substrate:

-

Electrophilic Activation: The –OCF₃ group at the para position (relative to the phenol) exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the carbonyl carbon compared to unsubstituted salicylaldehyde, theoretically accelerating the nucleophilic attack by the amine.

-

Ground State Stabilization: The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. While this stabilizes the starting material, it also stabilizes the resulting imine (via enol-imine tautomerism), driving the equilibrium toward the product.

Reaction Mechanism

The reaction proceeds via a classic acid-catalyzed addition-elimination pathway. Water removal is the critical driving force.

Figure 1: Acid-catalyzed condensation pathway for Schiff base formation.

Experimental Protocols

Method Selection Guide

Choose the appropriate method based on the basicity and steric hindrance of your amine.

| Amine Type | Example | Recommended Protocol | Key Constraint |

| Aliphatic / Non-hindered | Methylamine, Ethylenediamine | Method A (Standard) | Exothermic; control addition rate. |

| Aromatic / Weak Nucleophile | Aniline, 4-Nitroaniline | Method B (Catalyzed Reflux) | Requires acid catalyst to activate carbonyl. |

| Sterically Hindered | tert-Butylamine, 2,6-Dimethylaniline | Method C (Microwave) | Requires energy input to overcome sterics. |

Method A: Standard Solution-Phase Synthesis (General Purpose)

Best for aliphatic amines and standard aromatic amines.

Reagents:

-

2-Hydroxy-4-(trifluoromethoxy)benzaldehyde (1.0 equiv)

-

Primary Amine (1.0 - 1.1 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: EtOH is preferred due to the higher lipophilicity of the OCF₃ group.

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 mmol of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde in 5 mL of absolute Ethanol in a round-bottom flask. Ensure complete solvation (sonicate if necessary).

-

Addition: Add 1.0 mmol of the amine dropwise at room temperature.

-

Observation: A color change (bright yellow/orange) usually occurs immediately, indicating imine formation.

-

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (System: 10-20% EtOAc in Hexanes). The aldehyde spot (

) should disappear.

-

-

Crystallization (Workup): Allow the solution to cool slowly to room temperature, then place in an ice bath (0°C) for 30 minutes. The Schiff base should precipitate as crystalline solids.

-

Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 1 mL) to remove unreacted amine.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Method B: Acid-Catalyzed Reflux (For Weak Nucleophiles)

Required for anilines with electron-withdrawing groups or bulky amines.

Modifications to Method A:

-

Catalyst: Add 2–3 drops of Glacial Acetic Acid or Formic Acid to the aldehyde solution before amine addition.

-

Reaction Time: Extend reflux to 6–12 hours.

-

Dean-Stark Trap: For scales >5g, use a Dean-Stark apparatus with Toluene/Ethanol azeotrope to physically remove water and drive the equilibrium.

Method C: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for rapid library generation.

Protocol:

-

Mix aldehyde (1.0 mmol) and amine (1.0 mmol) in a microwave vial.

-

Add minimal solvent (0.5 mL EtOH) or perform neat (solvent-free) if reactants are liquid.

-

Irradiate at 100°C for 5–10 minutes (Power: Dynamic, max 150W).

-

Cool and recrystallize from EtOH as described in Method A.

Characterization & Data Interpretation

The formation of the product is validated by the disappearance of aldehyde signals and the appearance of imine signatures.

Table 1: Expected Spectroscopic Data

| Technique | Diagnostic Signal | Shift / Value | Notes |

| ¹H NMR | Aldehyde (-CH O) | Disappears (~9.8 ppm) | Complete consumption of SM. |

| ¹H NMR | Imine (-N=CH -) | Appears ~8.4 – 8.9 ppm | Singlet; shift depends on amine. |

| ¹H NMR | Phenol (-OH ) | ~12.0 – 14.0 ppm | Broad singlet; downfield due to intramolecular H-bond. |

| ¹⁹F NMR | Trifluoromethoxy (-OCF ₃) | ~ -57 to -59 ppm | Singlet; characteristic of OCF₃. |

| IR | C=N Stretch | 1610 – 1630 cm⁻¹ | Strong, sharp band. |

| IR | C=O Stretch | Disappears (~1660 cm⁻¹) | Confirm absence of aldehyde. |

Troubleshooting & Optimization Workflow

Figure 2: Troubleshooting decision tree for common synthesis issues.

Safety & Handling

-

Fluorine Safety: While the -OCF₃ group is generally stable, avoid extremely basic conditions (pH > 12) at high temperatures, as this can lead to hydrolysis of the trifluoromethoxy group or the imine bond.

-

Purification Warning: Do NOT use Silica Gel Chromatography for purification unless the stationary phase is pre-treated with 1% Triethylamine. The acidity of standard silica gel causes rapid hydrolysis of the imine back to the aldehyde and amine. Recrystallization is the only recommended purification method.

References

-

Electronic Effects of OCF3: Leroux, F. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemBioChem.

-

General Schiff Base Protocol: "Synthesis of Schiff Bases: A Review." Journal of Advanced Research.[3]

-

Salicylaldehyde Reactivity: "Salicylaldehyde - Reactivity and Condensation." NIH PubChem.

-

Green Chemistry Methods: "Microwave-Assisted Synthesis of Schiff Bases." ACS Sustainable Chemistry & Engineering.

Sources

Using 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde in coumarin synthesis

Application Note: High-Efficiency Synthesis of 7-(Trifluoromethoxy)coumarin Derivatives via Knoevenagel Condensation

Abstract

This technical guide details the protocol for synthesizing 7-(trifluoromethoxy)coumarin-3-carboxylates using 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde as the primary scaffold. The trifluoromethoxy (-OCF

Introduction: The Strategic Value of the -OCF Motif

In drug discovery, the modification of coumarin scaffolds with fluorine-containing groups is a proven strategy to enhance bioavailability. While the trifluoromethyl (-CF

-

Conformational Flexibility: Unlike the rigid -CF

, the -OCF -

Lipophilicity Modulation: The -OCF

group (Hansch

Target Transformation: We utilize 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde (Precursor A) to synthesize Ethyl 7-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylate (Target B).

Note on Regiochemistry: The 4-position substituent on the benzaldehyde precursor becomes the 7-position substituent on the final coumarin ring system.

Reaction Mechanism & Logic

The synthesis proceeds via a Knoevenagel Condensation followed by an intramolecular Transesterification (Lactonization) .

-

Activation: The base (Piperidine) deprotonates the active methylene compound (Diethyl malonate) to generate a carbanion.

-

Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl of the precursor.

-

Elimination: Dehydration yields the

-unsaturated intermediate (benzylidene). -

Cyclization: The ortho-hydroxyl group attacks the ester carbonyl, ejecting ethanol to close the lactone ring.

Diagram 1: Mechanistic Pathway[1]

Caption: Step-wise transformation from salicylaldehyde derivative to coumarin scaffold via Knoevenagel-Lactonization cascade.

Experimental Protocol

Materials & Reagents

| Component | Role | Equiv. | Notes |

| 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde | Limiting Reagent | 1.0 | CAS: 182343-48-2 (or analog) |

| Diethyl Malonate | Active Methylene | 1.2 | Freshly distilled preferred |

| Piperidine | Catalyst | 0.1 | Secondary amine base |

| Ethanol (Absolute) | Solvent | N/A | Anhydrous conditions optimize yield |

| Glacial Acetic Acid | Quenching/Wash | N/A | For neutralization |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (approx. 206 mg) of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde in 5 mL of absolute ethanol.

-

Add 1.2 mmol (192 mg, ~182 µL) of Diethyl malonate.

-

Add 0.1 mmol (10 µL) of Piperidine dropwise.

-

Observation: The solution may turn slightly yellow, indicating the formation of the iminium ion intermediate or phenoxide.

-

Step 2: Reflux & Monitoring

-

Attach a reflux condenser and heat the mixture to 78°C (Reflux) .

-

Stir for 2–4 hours .

-

Self-Validation Check (TLC): Monitor using 20% Ethyl Acetate in Hexanes.

-

Precursor Rf: ~0.6 (Aldehyde visible under UV).

-

Product Rf: ~0.4 (Distinct blue fluorescence under UV 365nm is characteristic of coumarins).

-

Endpoint: Disappearance of the aldehyde spot.

-

Step 3: Work-up & Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 20 mL of ice-cold water containing 2 drops of HCl (to neutralize piperidine and protonate any phenoxides).

-

A solid precipitate should form immediately.

-

If oil forms: Scratch the flask walls with a glass rod to induce crystallization or chill at 4°C for 1 hour.

-

-

Filter the solid using a Buchner funnel. Wash with cold water (2 x 5 mL) and cold 10% EtOH (1 x 2 mL) .

Step 4: Purification

-

Recrystallize the crude solid from hot Ethanol/Water (7:3 ratio) .

-

Dry in a vacuum oven at 45°C for 6 hours.

Characterization & Data Analysis

Successful synthesis is validated by specific spectral signatures.

Expected 1H NMR Data (DMSO-d6, 400 MHz)

| Proton Position | Shift ( | Multiplicity | Diagnostic Feature |

| H-4 (Vinyl) | 8.60 – 8.75 | Singlet | Key Indicator: Confirms coumarin ring formation. |

| H-5 (Aromatic) | 7.80 – 7.90 | Doublet | Ortho coupling to H-6. |

| H-8 (Aromatic) | 7.40 – 7.50 | Singlet (broad) | Isolated proton between O and OCF3. |

| H-6 (Aromatic) | 7.25 – 7.35 | Doublet of Doublets | Coupling with H-5 and H-8. |

| Ethyl Ester (-CH2-) | 4.25 – 4.35 | Quartet | Ester retention. |

| Ethyl Ester (-CH3) | 1.30 – 1.35 | Triplet | Ester retention. |

| -OH (Phenol) | ABSENT | N/A | Validation: Disappearance confirms cyclization. |

Workflow Logic Diagram

Caption: Operational workflow for the synthesis and purification of 7-(trifluoromethoxy)coumarin.

Troubleshooting & Optimization (The "Why" and "How")

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oiling | Incomplete Cyclization | The intermediate benzylidene may not have cyclized. Action: Add a drop of conc. HCl to the reaction mixture and reflux for an additional 30 mins to force transesterification. |

| No Precipitation | Product too soluble in EtOH | Action: Reduce solvent volume by rotary evaporation before pouring into ice water. |

| Impurity Peaks (NMR) | Piperidine residue | Action: Ensure the acid wash step (HCl) is sufficient during workup. Recrystallize again. |

| Aldehyde Peak Remains | Deactivated Electrophile | The -OCF |

Advanced Application: 3-Substituted Variants

To synthesize different derivatives, substitute Diethyl Malonate with:

-

Ethyl Acetoacetate: Yields 3-Acetyl-7-(trifluoromethoxy)coumarin .

-

Malononitrile: Yields 3-Cyano-7-(trifluoromethoxy)coumarin (often requires hydrolysis of the imine intermediate).

References

-

Bruggink, A. (2001). Synthesis of Coumarins via Knoevenagel Condensation. Organic Reactions. Link

-

Leroux, F. et al. (2005). Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent. Chemical Reviews. Link

-

Karami, B. et al. (2012). Knoevenagel condensation of various aromatic aldehydes with active methylene compounds. Journal of Chemistry. Link

-

BenchChem. (2025).[1] Application Notes: Knoevenagel Condensation with Substituted Benzaldehydes. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Application Note: Preparation of Fluorinated Heterocycles using 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde

[1]

Executive Summary

In modern medicinal chemistry, the trifluoromethoxy group (-OCF

This guide details the strategic application of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde (CAS: 93916-56-8) as a core building block.[1] This bifunctional precursor allows for the rapid assembly of pharmacologically active heterocycles—specifically coumarins , benzofurans , and chromones —retaining the critical -OCF

Strategic Reactivity Profile

To optimize reaction outcomes, one must understand the electronic and steric environment of the starting material.

Electronic Influence of the 4-OCF Group

The -OCF

-

Inductive Effect (-I): Strong electron-withdrawing nature increases the acidity of the ortho-phenolic hydroxyl group, facilitating deprotonation by mild bases (e.g., K

CO -

Resonance Effect (+R): Unlike -CF

, the oxygen atom in -OCF -

Hammett Constant (

): Approximately 0.35 (compared to 0.54 for -CF

The 1,2-Bifunctional Advantage

The proximity of the nucleophilic hydroxyl group (position 2) and the electrophilic aldehyde (position 1) creates a "push-pull" system ideal for heterocyclization.

Figure 1: Strategic reactivity map of the starting material showing divergent pathways to heterocycles.[1]

Protocol A: Synthesis of 7-(Trifluoromethoxy)coumarins

Target Class: Anticoagulants, fluorescent probes, anticancer agents. Method: Knoevenagel Condensation followed by intramolecular transesterification.[1]

Reaction Scheme

The reaction utilizes diethyl malonate or ethyl acetoacetate. The electron-withdrawing -OCF

Figure 2: Pathway for the synthesis of 7-(trifluoromethoxy)coumarin.[1]

Experimental Procedure

-

Reagents:

-

Step-by-Step:

-

Dissolution: In a 50 mL round-bottom flask, dissolve the aldehyde in ethanol.

-

Addition: Add diethyl malonate followed by piperidine.

-

Reflux: Heat the mixture to reflux (78 °C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The aldehyde spot (R

~0.[1]6) should disappear, replaced by a highly fluorescent coumarin spot (R -

Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold water containing 1 mL of HCl (to neutralize piperidine).

-

Isolation: The product typically precipitates as a white/off-white solid.[1] Filter, wash with cold water, and dry.

-

Purification: Recrystallize from ethanol/water if necessary.[1]

-

-

Yield Expectation: 85–92%.

-

Note: The -OCF

group is stable under these mild basic conditions.

Protocol B: Synthesis of 6-(Trifluoromethoxy)benzofurans

Target Class: Anti-inflammatory agents, kinase inhibitors.[1] Method: Rap-Stoermer Condensation (One-pot alkylation/cyclization).[1]

Reaction Scheme

This protocol involves the reaction with an

Figure 3: Mechanism of benzofuran formation via Rap-Stoermer condensation.[1]

Experimental Procedure

-

Reagents:

-

Step-by-Step:

-

Activation: Dissolve the aldehyde in DMF. Add K

CO -

Alkylation: Add phenacyl bromide portion-wise.[1]

-

Cyclization: Heat the mixture to 80–90 °C for 4 hours. The initial O-alkylation is fast; the subsequent cyclization requires heat.[1]

-

Workup: Pour into crushed ice (50 g). Stir vigorously. The product should precipitate.

-

Extraction (if oil forms): Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine (to remove DMF).[1] Dry over Na

SO -

Purification: Column chromatography (Silica gel, Hexane:EtOAc 9:1).[1]

-

-

Yield Expectation: 75–85%.

Quality Control & Characterization

Validating the integrity of the -OCF

NMR Fingerprinting

- F NMR (Critical):

- C NMR:

Mass Spectrometry

-

Fragmentation: In EI-MS, look for the loss of [M - 69] (loss of CF

) or [M - 85] (loss of OCF -

Isotope Pattern: No specific halogen pattern (unlike Cl/Br), but the molecular ion should align precisely with the mass of C

H

Safety & Handling

-

Fluoride Release: While -OCF

is stable, extreme acidic conditions (conc.[1] H -

Volatility: Fluorinated benzaldehydes can be volatile.[1] Avoid prolonged high-vacuum exposure if the molecular weight is low.[1]

-

Waste: Segregate halogenated organic waste.

References

-

Synthesis of Fluorinated Heterocycles: Luzzio, F. A. (2020).[1] Synthesis and reactivity of fluorinated heterocycles. Advances in Heterocyclic Chemistry.

-

Electronic Properties of -OCF3: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

-

Coumarin Synthesis Protocols: BenchChem Application Notes. 2-Hydroxy-4-Methoxybenzaldehyde as a Versatile Precursor. (Adapted for -OCF3 analog).

-

19F NMR Data: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] [1]

-

Benzofuran Synthesis (Rap-Stoermer): Mahajan, et al. (2019).[1] Microwave-assisted synthesis of benzofurans. Journal of Chemical Sciences.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Formylation of 3-(Trifluoromethoxy)phenol

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the challenging ortho-formylation of deactivated phenols. Here, we address the specific hurdles of formylating 3-(trifluoromethoxy)phenol to yield 2-hydroxy-4-(trifluoromethoxy)benzaldehyde, providing you with mechanistic insights, troubleshooting workflows, and field-validated protocols.

Mechanistic Insight: The -OCF₃ Challenge

To master this reaction, one must first understand the causality behind its difficulty. The trifluoromethoxy (-OCF₃) group exerts a powerful inductive electron-withdrawing effect (-I) while providing only weak resonance donation (+R). In the context of electrophilic aromatic substitution (EAS), this significantly reduces the nucleophilicity of the aromatic ring compared to an unsubstituted phenol.

When applying standard ortho-formylation techniques (such as the Casiraghi formylation using MgCl₂, Et₃N, and paraformaldehyde), this electronic deactivation leads to sluggish kinetics. Because C-alkylation is slowed down, the competing O-alkylation pathway becomes kinetically competitive, leading to the formation of methoxymethyl (MOM) ether byproducts ()[1]. Overcoming this requires precise control over reagent stoichiometry and the transition state geometry.

Troubleshooting & FAQs

Q1: My reaction stalls at 30-40% conversion, and LC-MS shows a major +44 Da byproduct. What is it, and how do I prevent it? A1: The +44 Da mass shift indicates the formation of a methoxymethyl (MOM) ether (-CH₂OCH₃ or -CH₂OH depending on the workup). Because the -OCF₃ group deactivates the ring, the formaldehyde-derived electrophile attacks the phenoxide oxygen rather than the ortho-carbon. Solution: Ensure strictly anhydrous conditions. Moisture competitively binds Mg²⁺, disrupting the highly ordered six-membered transition state required for C-alkylation. Increase the MgCl₂ stoichiometry from 1.0 to 1.5 equivalents to tightly coordinate the phenoxide oxygen, sterically blocking O-alkylation and forcing the electrophile to the ring ()[2].

Q2: Which ortho position is favored (C2 vs. C6), and how can I improve regioselectivity? A2: Formylation of 3-(trifluoromethoxy)phenol predominantly occurs at the C6 position, yielding 2-hydroxy-4-(trifluoromethoxy)benzaldehyde . The C2 position (flanked by both the hydroxyl and the bulky -OCF₃ group) is sterically shielded. The Mg-mediated directed formylation exploits this steric bias, typically locking the intermediate in a conformation that results in >9:1 regioselectivity for the C6 position over C2 ()[3].

Q3: I am getting dark, insoluble polymeric material. How do I minimize resinification? A3: Phenol-formaldehyde resins (Bakelite-type polymers) form when the reaction temperature is too high or when using uncoordinated base conditions (like the classic Reimer-Tiemann reaction). Solution: Maintain the reaction at a gentle reflux (65 °C in THF) and avoid adding paraformaldehyde in a huge excess all at once. The MgCl₂/Et₃N base system is specifically designed to suppress these bis-formylation and polymerization side reactions ()[4].

Self-Validating Experimental Protocol: Modified Casiraghi Formylation

This protocol utilizes an anhydrous MgCl₂-triethylamine base system to force ortho-selective formylation while mitigating the deactivating effects of the -OCF₃ group. Every step includes a validation checkpoint to ensure the system is behaving as expected.

Reagents:

-

3-(Trifluoromethoxy)phenol: 1.0 eq (10 mmol, 1.78 g)

-

Anhydrous Magnesium Chloride (MgCl₂): 1.5 eq (15 mmol, 1.43 g)

-

Dry Triethylamine (Et₃N): 3.75 eq (37.5 mmol, 5.2 mL)

-

Paraformaldehyde (dry): 5.0 eq (50 mmol, 1.50 g)

-

Anhydrous Tetrahydrofuran (THF): 50 mL

Step-by-Step Methodology:

-

Complexation (Self-Validation Step): Under an inert argon atmosphere, suspend anhydrous MgCl₂ in dry THF. Add Et₃N, followed by 3-(trifluoromethoxy)phenol. Stir at room temperature for 30–45 minutes.

-

Causality & Validation: The mixture will transition from a cloudy suspension to a slightly yellow, homogeneous solution. This visual cue confirms the successful formation of the critical magnesium phenoxide complex. If it remains highly turbid, your MgCl₂ has absorbed moisture and the yield will collapse.

-

-

Electrophile Addition: Add dry paraformaldehyde in one portion to the complexed solution.

-

Controlled Heating: Heat the reaction mixture to a gentle reflux (65–70 °C) for 4 to 6 hours. Monitor the disappearance of the starting material via TLC or HPLC.

-

Causality: The extended time compensates for the -OCF₃ deactivation, while the Mg-coordination prevents polymerization.

-

-

Quenching: Cool the reaction to 0 °C. Slowly add 1M aqueous HCl (approx. 50 mL) until the pH reaches 2-3.

-

Causality: Acidification breaks the robust Mg-product chelate, liberating the free salicylaldehyde derivative and dissolving magnesium salts into the aqueous phase.

-

-

Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure 2-hydroxy-4-(trifluoromethoxy)benzaldehyde.

Quantitative Data: Method Comparison

To guide your synthetic strategy, the following table summarizes the performance of various formylation methods on deactivated phenols like 3-(trifluoromethoxy)phenol.

| Formylation Method | Key Reagents | Expected Yield | Regioselectivity (C6 : C2) | Primary Drawback / Limitation |

| Modified Casiraghi | MgCl₂, Et₃N, (CH₂O)n | 65 - 80% | > 9 : 1 | Requires strictly anhydrous MgCl₂ |

| Duff Reaction | HMTA, TFA or AcOH | 20 - 35% | 3 : 1 | Poor yields for electron-poor rings |

| Reimer-Tiemann | CHCl₃, NaOH, H₂O | < 20% | 2 : 1 | High degree of resinification |

| Directed Ortho Metalation | MOM-Cl, s-BuLi, DMF | 50 - 60% | 1 : 9 (Favors C2) | Requires protection/deprotection steps |

Troubleshooting Workflow Diagram

Use the following diagnostic decision tree to logically deduce and resolve issues during your optimization runs.

Figure 1: Diagnostic decision tree for troubleshooting Mg-mediated ortho-formylation of phenols.

References

-

[3] Title: Casiraghi formylation Source: Wikipedia, The Free Encyclopedia URL:[Link]

-

[1] Title: Convenient Method for the ortho-Formylation of Phenols Source: Acta Chemica Scandinavica / mdma.ch URL: [Link]

-

[2] Title: ortho-Formylation of oxygenated phenols Source: ResearchGate URL: [Link]

Sources

Preventing oxidation of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde during storage

Welcome to the dedicated technical support center for 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage and handling. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to prevent oxidation and degradation.

I. Frequently Asked Questions (FAQs)

Q1: What is 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde and why is its stability important?

2-Hydroxy-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde featuring a hydroxyl group and a trifluoromethoxy group on the benzene ring. These functional groups make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The stability of this compound is critical because the aldehyde group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid (2-Hydroxy-4-(trifluoromethoxy)benzoic acid) as an impurity. This impurity can affect reaction yields, product purity, and the overall success of your synthesis.

Q2: What are the primary signs of degradation in my sample of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde?

The most common signs of degradation are a change in the physical appearance of the solid, such as discoloration (e.g., turning from a white or off-white powder to yellow or brown), and a change in its physical state, such as clumping or melting at a lower temperature than expected. Analytically, degradation can be detected by the appearance of new peaks in your analytical chromatogram (e.g., HPLC or GC) or a decrease in the peak area of the active compound.[1]

Q3: What are the ideal storage conditions for this compound?

To minimize degradation, 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde should be stored in a cool, dry, and dark place.[2] The recommended storage temperature is typically refrigerated (2-8 °C). It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to protect it from air and moisture.[3]

Q4: How do the trifluoromethoxy and hydroxyl groups affect the stability of the molecule?

The trifluoromethoxy group (-OCF3) is an electron-withdrawing group that generally enhances the metabolic stability of molecules compared to a methoxy group.[4] However, the hydroxyl (-OH) group is an electron-donating group that can make the aromatic ring more susceptible to oxidation. The interplay of these groups influences the overall stability of the molecule. While the trifluoromethoxy group offers some protection, the presence of the hydroxyl and aldehyde functionalities necessitates careful handling to prevent oxidation.

II. Troubleshooting Guide: Addressing Common Stability Issues

This section provides a systematic approach to troubleshooting common problems encountered during the storage of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde.

Issue 1: The compound has developed a yellow or brownish tint.

-

Potential Cause: This is a strong indicator of oxidation. The aldehyde group has likely been partially converted to the corresponding carboxylic acid or other colored impurities.

-

Troubleshooting Steps:

-

Assess Purity: Perform an analytical test, such as HPLC or NMR spectroscopy, to determine the purity of the material. Compare the results to the certificate of analysis of the fresh compound.

-

Isolate a Pure Sample (if necessary): If the purity is compromised but the material is still usable for non-critical applications, you may consider purification by recrystallization or column chromatography. However, for most applications, it is recommended to use a fresh, pure sample.

-

Review Storage Conditions: Ensure that the compound is being stored under the recommended conditions (see Section III, Protocol 1). Check the integrity of the container seal and the inert atmosphere.

-

Issue 2: Analytical testing (HPLC/GC) shows a significant new impurity peak.

-

Potential Cause: The new peak likely corresponds to the oxidation product, 2-Hydroxy-4-(trifluoromethoxy)benzoic acid.

-

Troubleshooting Steps:

-

Confirm Impurity Identity: If possible, confirm the identity of the impurity peak using mass spectrometry (LC-MS or GC-MS).

-

Quantify the Impurity: Determine the percentage of the impurity to assess if the material is still suitable for your intended application.

-

Implement Preventative Measures: To prevent further oxidation of the remaining material and future batches, strictly adhere to the inert atmosphere storage protocol (Section III, Protocol 1) and consider the use of an antioxidant (see Issue 3).

-

Issue 3: The compound degrades quickly even under what seem to be proper storage conditions.

-

Potential Cause: The compound may be particularly sensitive to trace amounts of oxygen. The "inert" atmosphere may not be sufficiently free of oxygen, or the container may have a slow leak.

-

Troubleshooting Steps:

-

Enhance Inert Atmosphere Technique: Refine your inert atmosphere handling technique. Ensure a positive pressure of high-purity inert gas is maintained during storage and handling.[5]

-

Consider an Antioxidant: For long-term storage, consider adding a small amount of a suitable antioxidant, such as Butylated Hydroxytoluene (BHT), to the solid. A typical concentration would be in the range of 0.01-0.1% by weight. However, compatibility with your downstream application must be considered.

-

Use a Glovebox: For maximum protection, store and handle the compound inside a glovebox with a controlled inert atmosphere.[2]

-

III. Experimental Protocols

Protocol 1: Long-Term Storage of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde under an Inert Atmosphere

This protocol describes the best practices for storing the solid compound to minimize oxidation.

Materials:

-

2-Hydroxy-4-(trifluoromethoxy)benzaldehyde

-

Amber glass vial with a PTFE-lined screw cap

-

Source of high-purity nitrogen or argon gas

-

Schlenk line or a similar manifold for inert gas handling

-

Parafilm® or laboratory sealing tape

Procedure:

-

Prepare the Vial: Ensure the amber glass vial and its cap are clean and completely dry. If necessary, oven-dry the glassware and cool it under a stream of inert gas.

-

Transfer the Compound: If the compound is not already in a suitable vial, quickly transfer the desired amount into the prepared amber vial. Minimize the time the compound is exposed to the atmosphere. For highly sensitive applications, this transfer should be performed in a glovebox.

-

Inerting the Vial:

-

Attach the vial (with the cap loosely on) to a Schlenk line via a needle adapter or place it in a desiccator that can be evacuated and backfilled.

-

Carefully evacuate the air from the vial.

-

Slowly backfill the vial with high-purity nitrogen or argon.

-

Repeat this evacuation-backfill cycle three times to ensure a completely inert atmosphere.

-

-

Sealing the Vial: After the final backfill, while maintaining a positive pressure of the inert gas, tightly screw the cap onto the vial.

-

Final Sealing and Storage:

-

Wrap the cap and neck of the vial with Parafilm® to provide an extra barrier against air and moisture ingress.

-

Label the vial clearly with the compound name, date, and storage conditions.

-

Store the sealed vial in a refrigerator at 2-8 °C, protected from light.

-

Protocol 2: Quality Control Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde and detecting the presence of its primary oxidation product.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid (for mobile phase modification)

-

Sample of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde

-

Reference standard of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde (if available)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for aromatic aldehydes is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.

-

Sample Preparation:

-

Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., 1 mL of acetonitrile) to create a stock solution.

-

Dilute the stock solution to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Set the column temperature (e.g., 25 °C).

-

Set the flow rate (e.g., 1 mL/min).

-

Set the UV detection wavelength. A wavelength of 254 nm is often a good starting point for aromatic compounds.

-

Inject the prepared sample.

-

-

Data Analysis:

-

Identify the peak corresponding to 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde based on its retention time (if a reference standard is used) or as the major peak.

-

Look for any additional peaks. The primary oxidation product, 2-Hydroxy-4-(trifluoromethoxy)benzoic acid, will be more polar and thus will likely have a shorter retention time.

-

Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

-

IV. Visualizations

Oxidation Pathway

Caption: Oxidation of the aldehyde to a carboxylic acid.

Inert Atmosphere Storage Workflow

Caption: Workflow for inert atmosphere storage.

Troubleshooting Decision Tree

Sources

Technical Support Center: Optimizing Condensation Reactions of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde

Introduction: Welcome to the technical support guide for optimizing condensation reactions involving 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde. This molecule presents a unique combination of reactive sites: an electrophilic aldehyde, an ortho-hydroxyl group, and a potent electron-withdrawing para-trifluoromethoxy group. This structure makes it an excellent substrate for forming C-C bonds via reactions like the Knoevenagel and Claisen-Schmidt condensations, leading to valuable scaffolds such as coumarins and chalcones.[1][2][3] The electron-withdrawing -OCF3 group enhances the electrophilicity of the aldehyde's carbonyl carbon, often accelerating the reaction.[4] However, the interplay between reactants, catalysts, and reaction conditions requires careful optimization, with temperature being a paramount variable.

This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and systematically determine the optimal reaction temperature for achieving high yield and purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction has a very low yield or is not proceeding at all. How do I know if the temperature is the problem?

A: Low or no conversion is a common issue that can often be traced back to insufficient thermal energy. However, it is crucial to rule out other factors first.

-

Insufficient Activation Energy: Many condensation reactions, even if thermodynamically favorable, have a significant activation energy barrier. Room temperature may be insufficient to initiate the reaction at a reasonable rate.[5] The rate of reaction generally increases with temperature.[6][7]

-

Catalyst Activity: Ensure your catalyst is active. Basic catalysts can be deactivated by moisture or acidic impurities in your reagents or solvent.[5][8]

-

Solvent Choice: The solvent must fully dissolve the reactants to allow for efficient molecular interaction. For Knoevenagel condensations, ethanol or acetonitrile are common, while aldol-type reactions may use ethanol or even solvent-free conditions.[5]

Troubleshooting Steps:

-

Confirm Reagent Purity: Use freshly purified 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde and your condensing partner. Impurities can inhibit the catalyst.[5]

-

Ensure Anhydrous Conditions (if required): For moisture-sensitive bases, use dry solvents. The production of water during the condensation can also shift the equilibrium back to the reactants; in such cases, a Dean-Stark apparatus can be beneficial.[5]

-

Incremental Temperature Increase: If other factors are ruled out, temperature is the likely culprit. Set up a small-scale test reaction and increase the temperature in 15-20°C increments (e.g., from room temperature to 40°C, then 60°C), monitoring progress by Thin Layer Chromatography (TLC).[9][10][11]

Q2: I'm seeing multiple spots on my TLC plate, indicating side products. How does temperature contribute to this?

A: Temperature is a double-edged sword; while it boosts the rate of your desired reaction, it can disproportionately accelerate side reactions.[6]

-

Self-Condensation: If your condensing partner is a ketone (in a Claisen-Schmidt reaction), excessively high temperatures can promote its self-condensation, competing with the desired cross-condensation.[8]

-

Cannizzaro Reaction: Although your aldehyde has an ortho-hydroxyl proton, under strongly basic conditions and high heat, aldehydes lacking an α-hydrogen can undergo disproportionation to form a corresponding alcohol and carboxylic acid. Running the reaction at a lower temperature can favor the desired condensation pathway.[8]

-

Secondary Reactions: The initial condensation product may be susceptible to further reactions at elevated temperatures, such as polymerization or degradation.

-

Cyclization Control: For Knoevenagel condensations with active methylene compounds, the ortho-hydroxy group can participate in an intramolecular cyclization to form a coumarin derivative.[1][12] Temperature can influence the rate of this cyclization relative to the initial condensation.

Solution: If multiple products are observed, try running the reaction at a lower temperature for a longer duration. This often provides the necessary energy for the primary reaction while keeping competing side reactions with higher activation energies at bay.

Q3: What is a good starting temperature for optimizing my condensation reaction?

A: A universally "perfect" starting temperature doesn't exist, as it depends on the specific condensing partner, catalyst, and solvent. However, a logical starting point can be established.

-

For Knoevenagel Condensations (e.g., with malononitrile): Many of these reactions proceed well at room temperature or with gentle heating (40-60°C), especially given the activated nature of your aldehyde.[3][5]

-

For Claisen-Schmidt Condensations (e.g., with an acetophenone): These often require more energy to facilitate the enolate formation and subsequent attack. A starting point of 40-50°C is reasonable. Some protocols may even call for reflux temperatures, but it is always best to start lower and gradually increase.[6][13]

The key is not to find the perfect temperature immediately but to use a systematic approach to find it, as detailed in the protocols below.

Q4: How can I effectively monitor the reaction to find the optimal temperature and time?

A: Active monitoring is the most critical part of optimization. Relying on a fixed time point from a literature procedure is often suboptimal.

-

Thin Layer Chromatography (TLC): This is the most practical and widely used method for reaction monitoring.[5][9][10] By spotting the starting material, the co-reactant, and the reaction mixture on the same plate, you can visually track the consumption of reactants and the appearance of the product. The reaction is typically stopped when the limiting reagent spot has disappeared or is very faint.

-

NMR Spectroscopy: For a more quantitative and detailed analysis, benchtop NMR can be used to monitor the reaction in real-time.[14] This allows for the precise measurement of reactant conversion and product formation, and can even help identify transient intermediates.[14]

Part 2: Troubleshooting Guide

This table provides a quick reference for troubleshooting issues where temperature is a likely contributing factor.

| Problem | Potential Cause Related to Temperature | Recommended Solution & Rationale |

| Reaction Stalled / No Product Formation | Temperature too low; insufficient energy to overcome activation barrier. | Incrementally increase temperature by 15-20°C and monitor by TLC. This provides the necessary energy for the reaction to proceed.[5] |

| Multiple Products / Low Purity | Temperature too high, promoting side reactions (e.g., self-condensation, Cannizzaro).[6][8] | Reduce temperature and increase reaction time. This favors the desired reaction pathway which may have a lower activation energy than side reactions. |

| Darkening of Reaction Mixture / Product Degradation | Temperature is too high, causing thermal decomposition of reactants or products. | Immediately reduce the temperature or repeat the reaction at a significantly lower set point. Consider if the product is known to be thermally unstable. |

| Inconsistent Results Between Batches | Poor temperature control; hotspots in the reaction vessel. | Use a temperature-controlled oil or water bath instead of a heating mantle for uniform heating. Ensure consistent stirring speed. |

Part 3: Experimental Protocols

Protocol 1: Systematic Temperature Optimization Study

This protocol outlines a parallel approach to efficiently determine the optimal reaction temperature.

-

Preparation: In three identical round-bottom flasks equipped with stir bars and condensers, add 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde (1.0 eq), your condensing partner (e.g., acetophenone, 1.0 eq), and the chosen solvent.

-

Catalyst Addition: Add the catalyst (e.g., 20% NaOH solution, catalytic amount) to each flask simultaneously.

-

Temperature Control: Place each flask in a pre-heated, temperature-controlled bath set to a different temperature. A good starting range is Room Temperature (~25°C), 45°C, and 65°C .

-

Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture for TLC analysis as described in Protocol 2.

-

Analysis: Compare the TLC plates from each temperature over time. Identify the temperature that leads to the fastest consumption of the limiting reagent with the cleanest formation of the product spot.

-

Optimization: Based on the results, you can perform a second round of experiments to narrow the temperature range. For example, if 65°C showed rapid reaction but some side products, and 45°C was clean but slow, test 55°C.

-

Work-up: Once the optimal time and temperature are identified, quench the reaction (e.g., by neutralizing with acid), and proceed with standard extraction and purification (e.g., recrystallization).[9][15]

Protocol 2: Monitoring Reaction Progress using Thin Layer Chromatography (TLC)

-

Prepare the TLC Chamber: Add a suitable eluent system (e.g., a 7:3 mixture of hexane:ethyl acetate) to a developing chamber with a filter paper wick and cover it to allow the atmosphere to saturate.[5]

-

Prepare Samples: In separate vials, dissolve a tiny amount of your starting aldehyde and your condensing partner in a suitable solvent (like ethyl acetate) to create reference spots.

-

Spot the Plate: On a silica TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot the starting aldehyde in the left lane, the reaction mixture in the middle lane, and the co-reactant in the right lane.

-

Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the pencil line, and cover it.[11]

-

Visualize: Once the solvent front has traveled to about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.

-

Interpret: Compare the spots. As the reaction progresses, the starting material spots in the center lane will fade, and a new product spot (with a different Rf value) will appear and intensify. The reaction is complete when the limiting reactant spot is gone.

Part 4: Visualization & Data Presentation

Data Summary: Hypothetical Temperature Optimization Results

The results from a systematic study (Protocol 1) can be summarized for clear comparison.

| Reaction Temperature (°C) | Time to Completion (hours) | Crude Yield (%) | Purity by NMR (%) | Key Observation |

| 25 (Room Temp) | > 24 | < 10 | - | Reaction stalled, very little conversion. |

| 45 | 6 | 75 | 95 | Clean reaction, moderate rate. |